4-(2-Naphthyloxy)-1-chlorobutane
Description
4-(2-Naphthyloxy)-1-chlorobutane is an organochlorine compound featuring a butane backbone substituted with a chlorine atom at position 1 and a 2-naphthyloxy group at position 4. Its molecular formula is C₁₄H₁₅ClO, with a molecular weight of 234.71 g/mol. The compound combines the reactivity of a terminal chlorinated alkane with the aromatic bulk of a naphthyl ether.
Properties
CAS No. |
653573-32-1 |
|---|---|
Molecular Formula |
C14H15ClO |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-(4-chlorobutoxy)naphthalene |
InChI |
InChI=1S/C14H15ClO/c15-9-3-4-10-16-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
RBFBIYSEUWNZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key comparable compounds include:
Key Observations:
- Chlorinated Position : The terminal chlorine in this compound and 1-chlorobutane enhances electrophilicity, favoring nucleophilic substitution reactions.
- Aromatic vs. Aliphatic : The naphthyloxy group introduces significant steric bulk and aromatic π-π interactions, distinguishing it from simpler chloroalkanes.
Physical Properties
Melting and Boiling Points:
- This compound : Predicted to have a higher melting point than 1-chlorobutane (-123°C) due to the naphthyl group’s contribution to van der Waals forces. However, its linear structure may reduce packing efficiency compared to branched analogs like 2-chloro-2-methylpropane (-26°C) .
- (2-Naphthyloxy)acetic acid: Polar carboxylic acid group increases solubility in polar solvents, unlike the nonpolar chlorobutane derivatives.
Solubility and Reactivity:
- The naphthyl ether group in this compound likely reduces water solubility compared to (2-naphthyloxy)acetic acid, making it more lipophilic and persistent in environmental matrices.
- Reactivity in substitution reactions may be slower than 1-chlorobutane due to steric hindrance from the naphthyl group.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2-Naphthyloxy)-1-chlorobutane in laboratory settings?
Answer:
The compound can be synthesized via nucleophilic substitution, where 2-naphthol reacts with 1-chloro-4-bromobutane in a Williamson ether synthesis. Key steps include:
- Alkoxide formation : Deprotonate 2-naphthol using a strong base (e.g., NaH) to generate the naphthoxide ion.
- Substitution : React the naphthoxide with 1-chloro-4-bromobutane in a polar aprotic solvent (e.g., THF) at reflux.
- Purification : Use fractional distillation or column chromatography to isolate the product, monitoring purity via GC-MS or NMR .
Advanced: How can reaction conditions be optimized to minimize by-products like dichlorobutane isomers during synthesis?
Answer:
By-product formation (e.g., 1,3-dichlorobutane) is influenced by radical side reactions. Optimization strategies include:
- Radical inhibitors : Add TEMPO or BHT to suppress free radical pathways common in halogenated systems .
- Temperature control : Maintain temperatures below 60°C to reduce homolytic cleavage of C-Cl bonds.
- Solvent selection : Use solvents with low dielectric constants (e.g., hexane) to disfavor ionic intermediates and favor SN2 mechanisms .
Experimental validation via GC analysis (e.g., retention time matching) is critical to quantify isomer ratios .
Basic: What analytical techniques are most reliable for identifying this compound?
Answer:
- NMR spectroscopy : H NMR shows distinct signals for the naphthyl group (aromatic protons at δ 7.2–8.0 ppm) and the chlorobutane chain (CHCl at δ 3.5–3.7 ppm). C NMR confirms the ether linkage (C-O at ~70 ppm) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 170 for [M-Cl]) provide structural confirmation .
Advanced: How can computational methods predict retention times and fragmentation patterns for this compound?
Answer:
- Retention time prediction : Use quantitative structure-retention relationship (QSRR) models with molecular descriptors (e.g., polar surface area, logP) trained on chlorobutane analogs .
- Fragmentation modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) simulate bond dissociation energies to predict dominant MS fragments (e.g., C-Cl cleavage at ~85 kcal/mol) .
Basic: How does the naphthyloxy group influence the hydrolysis rate of this compound compared to simpler chlorobutanes?
Answer:
The bulky naphthyloxy group sterically hinders nucleophilic attack, slowing hydrolysis compared to 1-chlorobutane. Kinetic studies in aqueous NaOH show a 30% reduction in rate constant (k) due to steric effects .
Advanced: What mechanistic insights explain the degradation pathways of this compound under atmospheric conditions?
Answer:
- OH radical initiation : OH abstracts a hydrogen atom from the butane chain, forming a radical intermediate. Theoretical calculations (CCSD(T)) predict preferential attack at the C3 position (activation energy: ~5 kcal/mol) .
- Degradation products : Include 4-chloro-2-butanone (via H abstraction) and naphthoquinones (via oxidation of the aromatic moiety), identified via FTIR and HPLC .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds.
- PPE : Wear nitrile gloves and goggles; avoid contact due to potential skin irritation .
- Storage : Keep in amber glass bottles under inert gas (N) to prevent light-induced decomposition .
Advanced: How can thermal stability and decomposition products be assessed for this compound?
Answer:
- TGA/DSC : Thermal gravimetric analysis reveals decomposition onset at ~180°C. Major products (e.g., HCl, naphthalene derivatives) are identified via evolved gas analysis (EGA)-MS .
- Kinetic modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (E) for decomposition, typically ~120 kJ/mol for chlorobutanes .
Basic: How does the steric bulk of the naphthyloxy group affect isomer distribution in related derivatives?
Answer:
In radical chlorination, the naphthyloxy group directs substitution to the terminal carbon (C4) due to steric hindrance at C1-C3. For example, 4-(2-Naphthyloxy)-1,4-dichlorobutane dominates over 1,3-isomers in a 3:1 ratio .
Advanced: What computational tools predict regioselectivity in electrophilic substitution reactions involving this compound?
Answer:
- Molecular docking : Simulate electrophile (e.g., Cl) interactions with the naphthyloxy group using AutoDock Vina.
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites. The naphthyloxy oxygen’s lone pairs enhance electrophilic attack at para positions .
Basic: How does this compound compare in reactivity to 1-chlorobutane in SN2 reactions?
Answer:
The naphthyloxy group reduces SN2 reactivity by 40% (measured via KI/acetone test) due to steric hindrance, as shown by second-order rate constants (k = 1.2 × 10 Ms vs. 2.0 × 10 for 1-chlorobutane) .
Advanced: How do solvent polarity and counterion effects influence elimination vs. substitution pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
